(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Description
(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (CAS 1033245-45-2) is a chiral carbamate derivative featuring a pyrrolidine backbone substituted at the 2-position with a benzyl carbamate group. Its molecular formula is C₁₃H₁₉ClN₂O₂, with a molecular weight of 270.76 g/mol . The compound is typically stored under inert atmosphere at 2–8°C to ensure stability. It is classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating stringent safety protocols during handling .
Structurally, the compound’s chirality (S-configuration) and the pyrrolidine-2-ylmethyl carbamate moiety make it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
benzyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFMEOUFLZOLHQ-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919797 | |
| Record name | Benzyl hydrogen [(pyrrolidin-2-yl)methyl]carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913614-65-0 | |
| Record name | Benzyl hydrogen [(pyrrolidin-2-yl)methyl]carbonimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Formation of the Carbamate Group: The carbamate group is formed by reacting the amine group of the pyrrolidine with an appropriate carbamoyl chloride.
Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, substituted derivatives, and hydrolyzed amines.
Scientific Research Applications
(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chemical compound with diverse applications across chemistry, biology, medicine, and industry. It is characterized by a benzyl group attached to a pyrrolidine ring, which is further connected to a carbamate group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions. The synthesis typically involves protecting the amine group in pyrrolidine with a Cbz group. A common method includes reacting pyrrolidine with benzyl chloroformate in the presence of a base like triethylamine. The resulting Cbz-protected pyrrolidine is then reacted with formaldehyde and hydrogen chloride to form the hydrochloride salt of 2-(Cbz-Aminomethyl)pyrrolidine.
- Biology The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways. It may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator, thus modulating biochemical pathways.
- Medicine Research is ongoing to explore its potential therapeutic applications, such as developing new drugs for neurological disorders. It has been investigated for its potential as an enzyme inhibitor, with studies suggesting it may inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases.
- Industry It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The biological activity of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is mainly due to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition The compound has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which plays a crucial role in cholinergic signaling pathways. Inhibition of BChE can modulate neurotransmitter regulation in the nervous system.
Enzyme Inhibition Studies
Studies have evaluated the inhibitory effects of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride on BChE. The data indicate that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride exhibits a notable selectivity for BChE over acetylcholinesterase (AChE), suggesting its potential as a therapeutic agent for conditions involving cholinergic dysregulation.
| Compound | IC50 (μM) | Selectivity Ratio (BChE/AChE) | Observations |
|---|---|---|---|
| Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride | 5.20 ± 0.15 | 4.5 | Significant inhibition observed |
| Control Compound | 12.00 ± 0.30 | 1 | Less selective, higher IC50 |
Case Studies and Research Findings
- Neuroprotective Effects In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride could protect against amyloid-beta-induced toxicity, increasing cell viability significantly compared to controls.
- Molecular Docking Studies Molecular docking simulations indicated that the compound binds effectively to both the catalytic active site and peripheral anionic site of BChE, providing insights into its mechanism of action.
- Synthesis and Structure-Activity Relationship (SAR) Research has focused on optimizing the structure of related compounds to enhance their inhibitory activity against BChE. Variations in functional groups have shown significant impacts on biological activity, highlighting the importance of structural modifications.
Mechanism of Action
The mechanism of action of (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings
Stereochemical Differences :
- The (R)-enantiomer (CAS 1217652-74-8) exhibits a lower structural similarity (0.80) to the target compound due to its opposite configuration at the chiral center. This difference could significantly impact biological activity in chiral environments, such as enzyme binding .
- The (S)-enantiomer of the 3-ylcarbamate analog (CAS 223407-18-9) shares a higher similarity (0.82), suggesting comparable solubility or stability profiles despite the substituent position shift .
Functional Group Modifications: The 2-oxopyrrolidin-3-yl derivative (CAS 1219424-59-5) shows the highest similarity (0.97) due to its carbamate group and pyrrolidine backbone.
Purity and Availability :
- Both the target compound and its (R)-enantiomer are typically available at 95% purity, indicating standardized synthetic protocols .
- The 3-ylcarbamate analogs (e.g., CAS 553672-38-1) are also produced at 95% purity, suggesting robustness in carbamate synthesis methodologies .
Safety Profiles :
- All benzyl carbamates in this class share similar hazards (skin/eye irritation), as seen in the safety data for structurally related compounds like Benzyl 2-hydroxypyridin-3-ylcarbamate (QK-5253) .
Biological Activity
(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a compound with the molecular formula C13H19ClN2O2 and a molecular weight of approximately 270.76 g/mol, is notable for its potential biological activities. This article explores its biological mechanisms, structure-activity relationships (SAR), and applications in pharmacology.
Chemical Structure and Properties
The compound features a benzyl group linked to a pyrrolidine ring , further connected to a carbamate group . The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays. The unique structural components contribute to its interaction with biological targets, influencing enzyme functions and cellular signaling pathways.
Research indicates that this compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator. These interactions can modulate various biochemical pathways, highlighting its relevance in pharmacological studies. The compound's mechanism of action is primarily linked to its role as an intermediate in the synthesis of biologically active molecules, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. For instance, certain derivatives of pyrrolidine compounds have shown improved inhibitory activity against BChE, indicating that modifications to the pyrrolidine structure can enhance potency .
Structure-Activity Relationship (SAR)
The SAR studies reveal that alterations in the substituents on the pyrrolidine ring significantly affect biological activity. For example, replacing certain groups with more hydrophobic or smaller substituents has been shown to increase inhibitory potency against various enzymes. A notable finding is that pyrrolidine derivatives often exhibit enhanced activity compared to their morpholine counterparts .
| Compound | Substituent | IC50 Value (μM) | Observations |
|---|---|---|---|
| 1 | Morpholine | 72 | Less potent due to steric hindrance |
| 2 | Dimethylamine | 36 | Increased activity by 2-fold |
| 3 | Pyrrolidine | 18 | Most effective with nearly 4-fold increase |
Case Studies
- Neuroprotective Effects : In vitro studies have indicated that certain derivatives of this compound exhibit neuroprotective properties against amyloid-beta-induced toxicity in neuronal cell lines. These findings suggest potential applications in treating neurodegenerative disorders like Alzheimer's disease .
- Anticancer Activity : Preliminary research has shown that derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy development. The mechanism involves cell cycle arrest and subsequent induction of programmed cell death .
Applications in Pharmacology
This compound is being explored for its applications in:
- Drug Development : As a building block for synthesizing novel pharmaceuticals targeting central nervous system disorders.
- Enzyme Inhibitors : Its derivatives are being studied for selective inhibition of enzymes involved in neurotransmitter breakdown, which could lead to therapeutic advancements .
- Research Tool : Utilized in enzyme assays and receptor binding studies to elucidate mechanisms of action for other bioactive compounds.
Q & A
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride?
- Methodological Answer : Enantioselective synthesis typically involves chiral starting materials or resolution techniques. For example:
- Step 1 : Use (S)-pyrrolidine derivatives as the chiral backbone.
- Step 2 : Protect the amine group with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to form the carbamate intermediate.
- Step 3 : Purify the intermediate via recrystallization or chromatography to remove diastereomeric impurities.
- Step 4 : Treat with HCl in a polar solvent (e.g., ethanol) to obtain the hydrochloride salt.
- Quality Control : Monitor enantiomeric excess (ee) using chiral HPLC with a column such as Chiralpak® AD-H .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural confirmation:
- NMR : ¹H/¹³C NMR to confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine methylene protons (δ 3.0–3.5 ppm).
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~2500 cm⁻¹ (N-H stretch of hydrochloride).
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₀ClN₂O₂: 293.12).
- X-ray Crystallography : For absolute configuration confirmation, refine data using SHELXL (e.g., R-factor < 0.05) .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to prevent inhalation of fine particles.
- First Aid : For skin exposure, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention.
- Storage : Keep in a sealed container at 2–8°C, away from moisture and oxidizing agents .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during scale-up synthesis?
- Methodological Answer :
- Chiral Resolution : Use preparative chiral SFC (Supercritical Fluid Chromatography) with a cellulose-based column (e.g., Lux® Cellulose-2) and a CO₂/ethanol mobile phase.
- Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.
- Data Validation : Compare optical rotation ([α]D²⁵) with literature values for (S)-configured pyrrolidine derivatives .
Q. What crystallographic strategies ensure accurate structural determination?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction.
- Refinement : Apply SHELXL-2018 with twin refinement (TWIN/BASF commands) if crystals exhibit twinning.
- Validation : Check Flack parameter (near 0.0 for pure enantiomers) and Hirshfeld surface analysis for intermolecular interactions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Stability Studies :
- pH 2–6 (aqueous) : Monitor degradation via HPLC at 25°C and 40°C. Carbamate hydrolysis is minimal below pH 4.
- Solid State : Conduct accelerated stability testing (40°C/75% RH for 6 months); observe no significant decomposition if stored in argon-sealed vials.
- Mechanistic Insight : The hydrochloride salt enhances stability by reducing hygroscopicity compared to the free base .
Q. What strategies are used to study its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to pyrrolidine-binding pockets (e.g., proline-rich regions in kinases).
- Biochemical Assays :
- Kinase Inhibition : Screen against a panel of 50 kinases at 10 µM; quantify IC₅₀ via ADP-Glo™ assay.
- Metabolic Stability : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂) using LC-MS/MS.
- SAR Analysis : Compare with analogs like tert-butyl carbamates to assess the benzyl group’s role in potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
